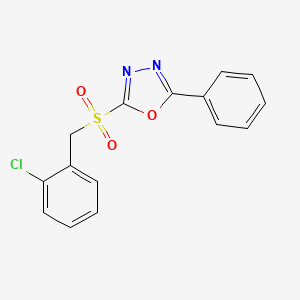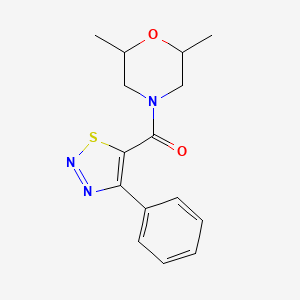![molecular formula C17H11ClN2O4 B3037307 5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477856-85-2](/img/structure/B3037307.png)
5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-[2-(4-Chlorophenoxy)phenyl]methylene-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 5-Chloro-2,4,6-trimethylphenyl-2,4,6-pyrimidinetrione, is a chemical compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C13H10ClN3O2. This compound has been used as a reagent for the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Antihelmintic Applications
This compound has been used in the synthesis of rafoxanide , a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle . Rafoxanide is used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries .
Antifungal and Antibacterial Activity
Salicylanilides, which this compound is a part of, display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Antimycobacterial Activity
Salicylanilides have been reported to have antimycobacterial activity . This makes them potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Inhibition of Interleukin-12p40 Production
Some studies have identified the salicylanilide esters of N-protected amino acids as selective inhibitors of Interleukin-12p40 production . This could have potential implications in the treatment of autoimmune diseases.
Inhibition of Epidermal Growth Factor Receptor (EGFR PTK)
The compound has been found to inhibit the protein kinase epidermal growth factor receptor (EGFR PTK) . This could have potential applications in the treatment of various cancers.
Potential Antiviral Activity
A recent study showed that some halogenated salicylanilides can reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model . This suggests potential antiviral applications for this compound.
Anti-inflammatory Activity
A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity . These analogs exhibited moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assay .
Potential Antileishmanial Agents
Halogenated salicylanilides are being studied as potential antileishmanial agents . Leishmaniasis is a disease caused by parasites of the Leishmania type and is spread by the bite of certain types of sandflies .
properties
IUPAC Name |
5-[[2-(4-chlorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-5-7-12(8-6-11)24-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZSOGOBRTWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146679 | |
| Record name | 5-[[2-(4-Chlorophenoxy)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione | |
CAS RN |
477856-85-2 | |
| Record name | 5-[[2-(4-Chlorophenoxy)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[2-(4-Chlorophenoxy)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



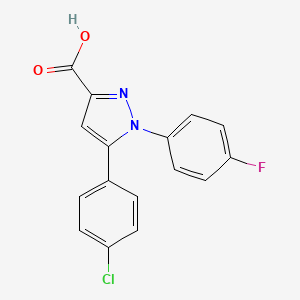
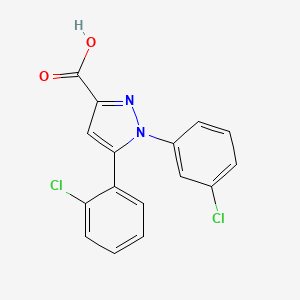
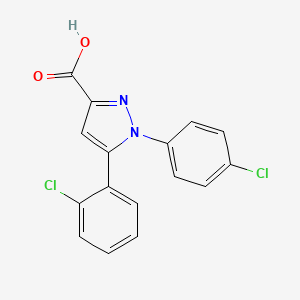



![{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B3037232.png)

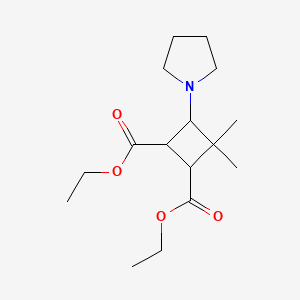
![3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3037239.png)

![2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-1H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B3037243.png)
